molecular formula C8H5FN2O2 B1409238 Methyl 5-cyano-2-fluoronicotinate CAS No. 1805163-11-4

Methyl 5-cyano-2-fluoronicotinate

Cat. No.: B1409238
CAS No.: 1805163-11-4
M. Wt: 180.14 g/mol
InChI Key: IRTVQWXLTYREBG-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4) is a valuable fluorinated and cyanated nicotinate ester serving as a versatile building block in organic synthesis and pharmaceutical research . This compound has a molecular formula of C 8 H 5 FN 2 O 2 and a molecular weight of 180.14 g/mol . Its structure features both a fluorine atom and a cyano group on the pyridine ring, which are key functional groups for further chemical transformations. Researchers utilize this scaffold primarily in nucleophilic substitution reactions and metal-catalyzed cross-couplings to create more complex heterocyclic systems. These systems are of significant interest in the development of active pharmaceutical ingredients (APIs) and other advanced materials . The presence of multiple reactive sites makes it a crucial intermediate for constructing molecular libraries in drug discovery efforts. As with all fine chemicals, proper handling procedures should be observed. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-cyano-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)6-2-5(3-10)4-11-7(6)9/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTVQWXLTYREBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of Methyl 5-cyano-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic utility, and handling of Methyl 5-cyano-2-fluoronicotinate , a high-value scaffold in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibitor & Heterocycle Design

Executive Summary

Methyl 5-cyano-2-fluoronicotinate (CAS: 1805163-11-4) is a tris-functionalized pyridine building block characterized by extreme regioselectivity. Its structure features three distinct reactive handles: a nucleofugal fluorine at C2, an electrophilic methyl ester at C3, and a cyano group at C5. This unique electronic arrangement makes it an ideal "lynchpin" for constructing fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , which are prevalent in kinase inhibitors (e.g., CSF1R, BTK) and antiviral agents.

Structural & Physicochemical Profile

The reactivity of this molecule is dictated by the "push-pull" electronic effects of the pyridine nitrogen and the electron-withdrawing substituents.

PropertyDataNote
IUPAC Name Methyl 5-cyano-2-fluoropyridine-3-carboxylate
CAS Number 1805163-11-4
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Physical State Off-white to pale yellow solidTypical for nicotinates
LogP (Calc) ~0.9 - 1.2Lipophilic, amenable to cell-permeable designs
TPSA ~50 ŲFavorable for CNS penetration
Reactivity Hotspot C2-FluorineHighly activated for SNAr
Electronic Analysis
  • C2-Fluorine (The Warhead): The fluorine atom is activated by the adjacent pyridine nitrogen (inductive effect) and the para-cyano group (resonance withdrawal). This makes it significantly more reactive toward nucleophilic aromatic substitution (SNAr) than corresponding chloro- or bromo-pyridines.

  • C3-Methyl Ester: Provides a handle for cyclization or hydrolysis. Its proximity to C2 allows for rapid intramolecular cyclization with dinucleophiles (e.g., hydrazines, amidines).

  • C5-Cyano: Acts as a robust electron-withdrawing group (EWG) to activate the ring but remains chemically stable under standard SNAr conditions, serving as a latent amine (via reduction) or amide (via hydrolysis).

Synthetic Routes & Manufacturing

Industrial preparation typically follows a Halex (Halogen Exchange) strategy or a Cyanation strategy to ensure regiocontrol.

Pathway A: The Halex Route (Preferred)

This route avoids the use of unstable diazonium intermediates.

  • Starting Material: Methyl 2-chloro-5-cyanonicotinate.

  • Reagent: Anhydrous Potassium Fluoride (spray-dried) or TBAF (anhydrous).

  • Catalyst: 18-Crown-6 (phase transfer catalyst).

  • Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

  • Mechanism: The chloride is displaced by fluoride in an equilibrium driven by the higher lattice energy of KCl (precipitate) or the high solubility of "naked" fluoride.

Pathway B: The Cyanation Route
  • Starting Material: Methyl 5-bromo-2-fluoronicotinate.

  • Reagent: Zn(CN)₂.

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/dppf.

  • Condition: 80–100°C in DMF/NMP.

  • Note: Requires strict control to prevent displacement of the labile C2-fluorine by cyanide.

Reactivity & Functionalization (The Core)

The utility of Methyl 5-cyano-2-fluoronicotinate lies in its ability to undergo sequential, orthogonal functionalization.

4.1 Nucleophilic Aromatic Substitution (SNAr)

The C2 position is the "gatekeeper." Reaction with amines, thiols, or alkoxides occurs rapidly, often without transition metal catalysis.

  • Regioselectivity: Exclusive to C2 (C5-CN and C3-COOMe are stable).

  • Kinetics: F > Cl >> Br (The "Element Effect" in SNAr favors Fluorine due to the high electronegativity stabilizing the Meisenheimer complex).

4.2 Divergent Cyclization Pathways

The molecule serves as a precursor for two major bicyclic scaffolds:

  • Pyrazolo[3,4-b]pyridines: Reaction with hydrazine.[1] The hydrazine first displaces the F (SNAr) and then attacks the ester (cyclocondensation).

  • Pyrido[2,3-d]pyrimidines: Reaction with amidines (e.g., acetamidine).

ReactionMap Core Methyl 5-cyano-2-fluoronicotinate (Core Scaffold) Product_SNAr 2-Amino-5-cyanonicotinate (Linear Intermediate) Core->Product_SNAr S_NAr (DIPEA, DMF, RT) Displacement of F Product_Pyrazolo 3-Hydroxy-5-cyano- 1H-pyrazolo[3,4-b]pyridine Core->Product_Pyrazolo 1. S_NAr (C2) 2. Cyclization (C3) Product_Pyrido 5-Cyano-pyrido[2,3-d] pyrimidin-4-one Core->Product_Pyrido Base-Mediated Cyclocondensation Amine Primary/Secondary Amines (R-NH2) Amine->Core Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Core Amidine Amidines (R-C(=NH)NH2) Amidine->Core

Figure 1: Divergent synthesis pathways from the core scaffold. The C2-F/C3-Ester motif enables rapid access to fused bicyclic systems.

Experimental Protocols
Protocol A: Representative SNAr Displacement

Objective: Synthesis of Methyl 5-cyano-2-morpholinonicotinate. Rationale: This protocol demonstrates the high reactivity of the C2-F bond. No heating is required, preventing hydrolysis of the ester or hydration of the nitrile.

Materials:

  • Methyl 5-cyano-2-fluoronicotinate (1.0 eq)

  • Morpholine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 5-cyano-2-fluoronicotinate (1.0 mmol, 180 mg) in anhydrous MeCN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DIPEA (1.5 mmol, 260 µL) followed by dropwise addition of Morpholine (1.2 mmol, 105 µL) at 0°C (ice bath).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material (F-core) should disappear rapidly.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from cold Ethanol or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

  • Yield: Typical isolated yields are >85%.

Protocol B: One-Pot Cyclization to Pyrazolo[3,4-b]pyridine

Objective: Synthesis of 5-cyano-1H-pyrazolo[3,4-b]pyridin-3-ol.

Methodology:

  • Dissolve the core scaffold (1.0 eq) in Ethanol (0.2 M).

  • Add Hydrazine Hydrate (2.0 eq) dropwise at RT.

  • The solution will likely turn yellow/orange (formation of intermediate hydrazine).

  • Heat to reflux (80°C) for 3–6 hours to drive the cyclization (attack of hydrazine NH on the ester).

  • Isolation: Cool to RT. The product often precipitates as a solid. Filter, wash with cold EtOH and Et₂O.

Safety & Handling (SDS Summary)
  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Danger: Hydrolysis releases HF. In the presence of moisture or strong acids, the C2-F bond can hydrolyze, releasing trace Hydrogen Fluoride. Always handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis).

References
  • BLD Pharm. (2024). Product Analysis: Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4).[2] Link

  • National Institutes of Health (NIH). (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes. PubMed Central. Link

  • Sigma-Aldrich. (2024). Pyridine Synthesis and Reactivity Guide. Link

  • Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (S_NAr) on Pyridines. Link

  • Journal of Medicinal Chemistry. (2015). Discovery of High-Affinity CSF1R Ligands via Scaffold Hopping. (Contextual grounding for 5-cyano-nicotinate scaffolds). Link

Sources

An In-Depth Technical Guide to Methyl 5-cyano-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-cyano-2-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a significant building block in modern synthetic chemistry. Its unique arrangement of a nucleophilically activated fluorine atom, a versatile cyano group, and a modifiable methyl ester on a pyridine core makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic utility, and key applications, particularly in the fields of drug discovery and materials science. We will explore the causality behind its reactivity, provide a detailed synthetic protocol, and outline essential safety and handling procedures for laboratory and scale-up operations.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to its effective application. Methyl 5-cyano-2-fluoronicotinate is identified by the CAS number 1805163-11-4.[1] Its key identifiers and computed physicochemical properties are summarized in the table below. The presence of both hydrogen bond acceptors (N atoms, O atoms) and a relatively rigid aromatic structure governs its solubility and crystalline nature.

Identifier TypeDataSource
CAS Number 1805163-11-4[1]
IUPAC Name Methyl 5-cyano-2-fluoropyridine-3-carboxylateComputed
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
SMILES O=C(OC)C1=C(F)N=CC(C#N)=C1[2]
InChI InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(2-10)3-11-7(6)9/h3H,1H3Computed
InChIKey FVPCRBOBIGYJDL-UHFFFAOYSA-NComputed

The Role in Synthetic Chemistry: A Trifecta of Reactivity

The synthetic value of Methyl 5-cyano-2-fluoronicotinate stems from the distinct reactivity of its three primary functional groups. The strategic placement of these groups on the pyridine ring creates a powerful tool for molecular construction.

The Activated C2-Fluorine: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The cornerstone of this reagent's utility is the fluorine atom at the C2 position. The pyridine ring nitrogen acts as a strong electron-withdrawing group, significantly lowering the electron density of the ring, particularly at the ortho (C2) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. The C-F bond is highly polarized, but more importantly in the context of SₙAr, fluoride is an excellent leaving group in the rate-determining addition step because its high electronegativity stabilizes the intermediate Meisenheimer complex.[3][4] It has been demonstrated that 2-fluoropyridines react significantly faster than their 2-chloro counterparts in SₙAr reactions, allowing for milder reaction conditions.[5] This enables the introduction of a wide array of nucleophiles—including amines, alcohols, thiols, and carbanions—at the C2 position with high selectivity.

The C5-Cyano Group: A Versatile Functional Handle

The nitrile (cyano) group at the C5 position is a robust and versatile functional group. Its primary roles in subsequent synthetic transformations include:

  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, providing another point for amide coupling or other modifications.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), which is a key functional group in many bioactive molecules for introducing basicity and hydrogen bonding capability.

  • Cyclization Reactions: The cyano group can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.[6]

The C3-Methyl Ester: A Site for Derivatization

The methyl ester at the C3 position offers a classic handle for derivatization, primarily through:

  • Saponification: Hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or different esters.

  • Aminolysis: Direct reaction with amines to form amides, often under thermal conditions or with catalysis.

The interplay of these three groups allows for a programmed, sequential functionalization of the pyridine core, making it a highly desirable intermediate.

Figure 1: Key reactivity sites of Methyl 5-cyano-2-fluoronicotinate.

Applications in Drug Discovery and Materials Science

While specific, publicly documented applications of Methyl 5-cyano-2-fluoronicotinate itself are emerging, its utility can be authoritatively inferred from the extensive use of its structural motifs in advanced materials and pharmaceuticals.

  • Pharmaceutical Synthesis: Fluorinated pyridines are a cornerstone of modern medicinal chemistry. The introduction of fluorine can block metabolic oxidation, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving a drug candidate's pharmacokinetic profile.[5] The 5-cyano-nicotinate scaffold is present in a variety of biologically active compounds. For example, related 5-cyano-dihydropyridine derivatives are key intermediates in the synthesis of P2Y12 antagonists, which are important antiplatelet drugs.[7] This building block is ideally suited for constructing libraries of compounds for screening against kinases, ion channels, and other protein targets.

  • Agrochemicals: The 2-halo-5-cyanopyridine structure is a crucial intermediate for insecticides of the nitromethylene class, highlighting the industrial relevance of this substitution pattern.[8]

  • Organic Electronics: Pyridine-based materials are widely used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors due to their electron-deficient nature, which facilitates electron transport. The functional handles on this molecule allow for its incorporation into larger conjugated systems to fine-tune electronic properties.

Synthesis and Manufacturing Considerations

The synthesis of substituted pyridines can be challenging. For Methyl 5-cyano-2-fluoronicotinate, a plausible and efficient route can be designed based on established methodologies for constructing highly substituted pyridine rings, such as the Guareschi-Thorpe condensation or variations thereof. A particularly relevant approach involves the Claisen-type condensation of a fluorinated nitrile with a formate ester to generate a key enolate intermediate, which can then undergo cyclization.[9][10]

Synthesis_Workflow A Fluoroacetonitrile E Knoevenagel-Michael Intermediate A->E 1a. Condensation B Methyl Formate B->E C Methyl Cyanoacetate F Methyl 5-cyano-2,6-dihydroxy-nicotinate C->F 1b. Cyclization D Sodium Methoxide (Base) D->E E->F H Methyl 2,6-dichloro-5-cyanonicotinate F->H 2. Dichlorination G Chlorinating Agent (e.g., POCl₃) G->H J Product: Methyl 5-cyano-2-fluoronicotinate H->J 3. Halex Reaction I Fluorinating Agent (e.g., KF) I->J

Figure 2: Plausible synthetic workflow for Methyl 5-cyano-2-fluoronicotinate.
Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure adapted from established syntheses of related fluorinated nicotinates.[9]

Step 1: Synthesis of the Pyridone Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add anhydrous ethanol (5 volumes).

  • Base Formation: Add sodium ethoxide (2.2 equivalents) to the ethanol and stir until dissolved.

  • Condensation: Cool the solution to 0-5 °C. A mixture of fluoroacetonitrile (1.0 eq.) and methyl cyanoacetate (1.0 eq.) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • Causality: This is a tandem Knoevenagel-Michael reaction. The base deprotonates the active methylene compounds, initiating condensation to form the substituted pyridine ring. Low temperature is critical to control the exothermic reaction and prevent side products.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Workup: Carefully acidify the reaction mixture with aqueous HCl (2M) to pH 4-5. The precipitated solid is collected by filtration, washed with cold water and then a minimal amount of cold ethanol, and dried under vacuum to yield the 2,6-dihydroxypyridine intermediate.

Step 2 & 3: Chlorination and Fluorination

  • Chlorination: The dried dihydroxypyridine intermediate (1.0 eq.) is charged into a flask with phosphorus oxychloride (POCl₃, 5-10 volumes). The mixture is heated to reflux (approx. 110 °C) for 4-6 hours.

    • Causality: POCl₃ is a standard and effective reagent for converting hydroxypyridines (pyridones) into their corresponding chloropyridines.

  • Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by slowly adding it to ice-water. The resulting solid, methyl 2,6-dichloro-5-cyanonicotinate, is filtered, washed with water, and dried.

  • Fluorination (Halex Reaction): The dichlorinated intermediate (1.0 eq.) is mixed with anhydrous potassium fluoride (KF, 2-3 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent like DMSO or sulfolane. The mixture is heated to 150-180 °C for 8-12 hours.

    • Causality: The Halogen Exchange (Halex) reaction replaces the chlorine with fluorine. The C2-chloro is more activated towards substitution than the C6, and under controlled conditions, selective mono-fluorination can be achieved. High temperatures and polar aprotic solvents are necessary to solubilize the fluoride salt and facilitate the reaction.

  • Final Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure Methyl 5-cyano-2-fluoronicotinate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-cyano-2-fluoronicotinate is not widely available, a robust hazard assessment can be made based on structurally analogous compounds such as Methyl 6-Fluoronicotinate and 5-Cyano-2-fluoropyridine.[11]

Hazard ClassGHS PictogramStatement CodeStatement Text
Acute Toxicity, Oral

H302Harmful if swallowed.[11][12]
Skin Corrosion/Irritation

H315Causes skin irritation.
Serious Eye Damage/Irritation

H319Causes serious eye irritation.[12]
STOT - Single Exposure

H335May cause respiratory irritation.

Precautionary Measures & First Aid:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid (Skin Contact): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

  • First Aid (Eye Contact): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[12]

Conclusion

Methyl 5-cyano-2-fluoronicotinate is a quintessential example of a modern synthetic building block, engineered for versatility and efficiency. The strategic placement of an SₙAr-activated fluorine atom, a convertible cyano group, and a derivatizable ester function provides chemists with multiple pathways to construct complex and novel molecules. Its high potential for use in the synthesis of next-generation pharmaceuticals and advanced functional materials makes a thorough understanding of its properties, reactivity, and handling essential for researchers in both academic and industrial settings.

References

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Molecular weight and structural formula of Methyl 5-cyano-2-fluoronicotinate

Methyl 5-cyano-2-fluoronicotinate is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its combination of a metabolically robust fluoropyridine ring with two orthogonally reactive functional groups provides an efficient and versatile platform for the synthesis of compound libraries. The principles and protocols outlined in this guide demonstrate its utility and provide a framework for its effective application in the pursuit of novel therapeutics. Its value is underscored by the continued importance of fluorinated and cyano-containing heterocycles in recently approved and investigational drugs. [1][4]

References

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The Stability Paradox: Managing Fluorinated Pyridine Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated pyridine esters represent a critical scaffold in modern medicinal chemistry.[1][2] The strategic introduction of fluorine modulates basicity (


), lipophilicity (

), and metabolic stability. However, this structural advantage creates a "stability paradox": the same electronic effects that enhance biological potency often compromise chemical stability during storage.

This guide provides a mechanistic analysis of the degradation pathways specific to these compounds—distinguishing between classical hydrolysis and nucleophilic aromatic substitution (


)—and establishes a self-validating protocol for their preservation.

The Electronic Landscape: Why Fluorine Matters

To understand the stability profile, one must first quantify the electronic perturbation caused by the fluorine atom on the pyridine ring.

  • Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulings scale 3.98). When attached to a pyridine ring, it aggressively pulls electron density from the

    
    -framework.
    
  • The "Double Activation" of the Ester: In a non-fluorinated pyridine ester, the electron-deficient nitrogen already activates the carbonyl carbon. Adding a fluorine atom (especially at the ortho or para positions relative to the ester) exacerbates this electron deficiency, making the carbonyl carbon hyper-electrophilic and highly susceptible to moisture.

Comparative Reactivity Profile

The following table illustrates the relative reactivity based on electronic principles and literature precedents regarding nucleophilic attack rates.

Compound ClassElectronic EnvironmentEst.[3][4][5][6] Relative Hydrolysis RatePrimary Degradation Risk
Pyridine Carboxylate Electron-deficient ring1.0 (Baseline)Slow Hydrolysis
3-Fluoropyridine Ester Moderate -I effect (meta)~5–10xHydrolysis
2-Fluoropyridine Ester Strong -I effect + N-activation>300x

(Defluorination)
+ Hydrolysis
2,6-Difluoropyridine Ester Synergistic electron withdrawalExtremeRapid

/ Transesterification

Mechanistic Degradation Pathways

Unlike standard aliphatic esters, fluorinated pyridine esters suffer from bimodal degradation. You must control for both pathways during storage.

Pathway A: Carbonyl Hydrolysis (The Standard Threat)

Water attacks the carbonyl carbon, displacing the alcohol group. This is acid/base catalyzed.[6][7] In fluorinated pyridines, the transition state energy is lowered due to the electron-poor ring stabilizing the resulting negative charge on the oxygen.

Pathway B: Nucleophilic Aromatic Substitution ( ) (The Hidden Threat)

This is the most overlooked pathway. If the fluorine is located at the 2- or 4-position relative to the ring nitrogen, the C-F bond becomes labile.

  • Mechanism: A nucleophile (water, or a protic solvent like methanol) attacks the ring carbon bearing the fluorine.

  • Intermediate: A Meisenheimer complex forms, stabilized by the ring nitrogen.

  • Result: The fluorine is ejected. You no longer have a fluorinated product; you have a hydroxypyridine or alkoxypyridine.

  • Critical Insight: Literature indicates that 2-fluoropyridine reacts with ethoxide up to 320 times faster than 2-chloropyridine due to the high electronegativity of fluorine accelerating the initial nucleophilic attack [1].[1][8]

DegradationPathways Start Fluorinated Pyridine Ester (2-Fluoro-3-carboxylate) PathA Path A: Carbonyl Attack (Classical Hydrolysis) Start->PathA  Attack at C=O   PathB Path B: Ring Attack (SNAr) (Defluorination) Start->PathB  Attack at C-F (Ortho/Para)   Water Moisture (H2O) Nucleophile Water->Start ProdA Fluorinated Acid + Alcohol PathA->ProdA ProdB 2-Hydroxy-Pyridine Ester (Dead Compound) PathB->ProdB

Figure 1: Bimodal degradation pathways. Note that Path B (


) irreversibly destroys the fluorinated scaffold.

Experimental Validation Protocol

Do not rely on generic "purity" checks. A standard LC-MS method might miss the defluorination if the retention times are similar. Use this self-validating workflow.

Step 1: Stress Testing (Modified ICH Q1A)

Conduct a forced degradation study to identify the dominant pathway for your specific scaffold.

  • Condition: Dissolve 1 mg in 1:1 MeCN:Buffer (pH 7.4) at 25°C.

  • Monitoring: Analyze at T=0, 1h, 4h, 24h.

Step 2: Diagnostic NMR ( and )

LC-MS is insufficient for distinguishing regioisomers.

  • 
     NMR:  This is your primary sensor.
    
    • Intact Ester: Sharp singlet/multiplet (typically -60 to -120 ppm).

    • Hydrolysis (Acid): Slight shift (1-2 ppm) due to pH change.

    • S_NAr (Defluorination):Disappearance of the signal or appearance of free fluoride ion (

      
      ) signal at -119 ppm (aqueous).
      
Step 3: Solvent Compatibility Check

If storing in solution (e.g., for High-Throughput Screening), never use alcohols (MeOH, EtOH).

  • Risk: Transesterification AND

    
     (Methoxide is a potent nucleophile).
    
  • Validation: Incubate in

    
    -MeOD for 24h. Check for methyl ester formation or methoxy-pyridine formation via LC-MS.
    

Storage & Handling Directives

Based on the instability mechanisms identified, the following storage protocol is mandatory for maintaining >98% purity.

The "Dry-Cold-Inert" Triad
ParameterSpecificationRationale
Temperature -20°C (

5°C)
Arrhenius equation dictates slowing reaction kinetics. Essential for preventing slow

.
Atmosphere Argon or NitrogenDisplaces moisture-laden air.

in air can also alter surface pH of hygroscopic solids.
Container Amber Glass + Teflon LinerAmber protects from photodegradation (halogenated pyridines can be photosensitive). Teflon prevents leaching/adsorption.
Desiccant Activated Molecular SievesCritical. Silica gel is often insufficient. Use molecular sieve packets in the secondary container.
Workflow for Handling
  • Warm Up: Allow the vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Aliquot: Do not repeatedly freeze/thaw the bulk stock. Aliquot into single-use vials.

  • Solvent Choice: For stock solutions, use Anhydrous DMSO or DMAc . Avoid DMF if possible (can decompose to dimethylamine, a nucleophile that will react with the fluorine).

StorageWorkflow Step1 Synthesis/Purification Step2 Lyophilization (Remove ALL protic solvents) Step1->Step2 Decision Is the F-Pyridine Ortho/Para substituted? Step2->Decision HighRisk High Risk (S_NAr Prone) Store as Solid ONLY Decision->HighRisk Yes (2-F, 4-F) MedRisk Moderate Risk DMSO Stock Permissible Decision->MedRisk No (3-F) Storage Long Term Storage: -20°C, Argon, Desiccator HighRisk->Storage MedRisk->Storage

Figure 2: Decision logic for storage form factor based on substitution pattern.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[9][10] Retrieved from

  • Loudon, G. M. (2002). Nucleophilic Aromatic Substitution of Pyridines. Organic Chemistry, 4th Ed. Oxford University Press.
  • Chambers, R. D., et al. (2006). Nucleophilic substitution in fluorinated heterocycles. Journal of Fluorine Chemistry.

Sources

A Guide to the Thermodynamic Characterization of Methyl 5-cyano-2-fluoronicotinate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-cyano-2-fluoronicotinate is a substituted pyridine derivative incorporating key functional groups—a nitrile, a fluorine atom, and a methyl ester—that are of significant interest in medicinal chemistry. As with any novel chemical entity destined for pharmaceutical development, a thorough understanding of its fundamental thermodynamic properties is not merely academic; it is a cornerstone of a successful development program. These properties govern the molecule's stability, purity, solid-state behavior (polymorphism), and process safety, directly influencing formulation, shelf-life, bioavailability, and manufacturing scale-up.[1][[“]][3]

This technical guide outlines a comprehensive strategy for the experimental determination and interpretation of the essential thermodynamic properties of Methyl 5-cyano-2-fluoronicotinate. It is designed for researchers, chemists, and drug development professionals, providing not only step-by-step protocols for core analytical techniques but also the scientific rationale behind their application. We will explore the use of Differential Scanning Calorimetry (DSC) for thermal transitions, Thermogravimetric Analysis (TGA) for thermal stability, and Bomb Calorimetry for determining the fundamental enthalpy of formation. By integrating the data from these methods, we can construct a robust thermodynamic profile that is critical for informed decision-making throughout the drug development lifecycle.[4][5]

Molecular Structure and Predictive Insights

The structure of Methyl 5-cyano-2-fluoronicotinate presents a unique combination of functionalities that are anticipated to influence its thermodynamic behavior.

  • Pyridine Ring: A heterocyclic aromatic system.

  • Fluoro Group: A highly electronegative atom that can form strong dipole interactions and influence crystal packing.

  • Cyano Group: A strong electron-withdrawing group that can participate in dipole-dipole interactions.

  • Methyl Ester Group: A site for potential hydrolysis and hydrogen bonding.

The interplay of these groups, particularly the electron-withdrawing nature of the fluorine and cyano substituents on the pyridine ring, suggests a molecule with significant polarity and the potential for complex intermolecular interactions. This complexity underscores the necessity of empirical investigation, as these interactions will dictate properties like melting point, solubility, and crystalline form.

Thermal Analysis: Probing Stability and Phase Behavior

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical compounds.[6] They provide critical data on how a material behaves under the influence of temperature.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the primary tool for investigating thermal transitions.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the precise determination of the melting point (an indicator of purity), the enthalpy of fusion (the energy required to melt, related to crystal lattice strength), and the detection of different crystalline forms, or polymorphs.[10] Since polymorphs can have drastically different solubilities and bioavailabilities, identifying and controlling the crystalline form is a regulatory and therapeutic imperative.[9]

Experimental Protocol: Determination of Melting Point and Enthalpy of Fusion

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl 5-cyano-2-fluoronicotinate into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 250°C) at a controlled rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak representing melting.[8]

    • Melting Point (Tm): Determined as the onset or peak temperature of the endotherm.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

Trustworthiness: The protocol's validity is ensured by periodic calibration of the DSC instrument's temperature and enthalpy scales using certified reference materials, such as indium.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Place in Aluminum Pan A->B C Crimp Pan B->C D Place Sample & Ref in Cell C->D E Purge with N2 (50 mL/min) D->E F Heat at 10°C/min E->F G Generate Thermogram (Heat Flow vs. Temp) F->G H Identify Endotherm Peak G->H I Determine Tm (Onset/Peak) H->I J Integrate Peak Area (ΔHfus) H->J

Caption: Workflow for DSC analysis of Methyl 5-cyano-2-fluoronicotinate.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is essential for assessing thermal stability and composition.[11][12] The technique measures the change in a sample's mass as it is heated at a controlled rate.[6][13] A loss of mass indicates decomposition, dehydration, or desolvation.[6] This information is critical for determining the maximum temperature for processing and storage to prevent degradation and for quantifying the amount of volatile content (e.g., residual solvent from synthesis), which is strictly regulated in pharmaceutical products.[11][13]

Experimental Protocol: Assessment of Thermal Stability

  • Sample Preparation: Place 5-10 mg of Methyl 5-cyano-2-fluoronicotinate into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's high-precision microbalance.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to an upper limit where full decomposition is expected (e.g., 600°C) at a heating rate of 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The TGA curve plots percent mass loss versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td), a key indicator of thermal stability.[12]

Trustworthiness: The instrument's balance is calibrated with standard weights, and the temperature is calibrated using materials with known Curie points to ensure accuracy. The combination of DSC and TGA provides a more complete picture of thermal behavior.[6]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load Pan on Microbalance B->C D Purge with N2 (100 mL/min) C->D E Heat at 10°C/min D->E F Generate Thermogram (% Mass vs. Temp) E->F G Identify Onset of Mass Loss F->G I Quantify Volatiles / Residue F->I H Determine Td (Decomposition Temp) G->H

Caption: Workflow for TGA analysis of Methyl 5-cyano-2-fluoronicotinate.

Fundamental Energetics: Enthalpy of Formation

While DSC and TGA describe thermal behavior, bomb calorimetry provides a fundamental thermodynamic value: the standard enthalpy of formation (ΔfH°).

Expertise & Causality: Bomb calorimetry is a classic technique used to measure the heat of combustion (ΔcH°) of a substance.[14][15] The sample is burned under controlled conditions in a high-pressure oxygen environment, and the heat released is precisely measured.[16] Using Hess's Law and the known enthalpies of formation for the combustion products (CO₂, H₂O, N₂, HF), the standard enthalpy of formation of the compound itself can be calculated.[15] ΔfH° is a measure of the energy stored in the molecule's chemical bonds and is invaluable for assessing its intrinsic thermodynamic stability and for calculating the energetics of potential chemical reactions, a critical component of process safety and synthesis route optimization.[17][18]

Experimental Protocol: Determination of Enthalpy of Combustion and Formation

  • Calorimeter Calibration:

    • Combust a certified benzoic acid standard pellet (~1 g) to determine the heat capacity (Ccal) of the calorimeter system.[19] This is a critical step for ensuring measurement accuracy.[15]

  • Sample Preparation:

    • Press a pellet of Methyl 5-cyano-2-fluoronicotinate (~0.8-1.2 g) and weigh it accurately.

    • Attach a nickel-chromium fuse wire of known length and mass.

  • Bomb Assembly:

    • Place the sample pellet in the crucible inside the bomb.

    • Add a small, known amount of distilled water (e.g., 1 mL) to the bomb to ensure all combustion products are in their standard states.

    • Seal the bomb and pressurize it with ~30 atm of pure oxygen.

  • Combustion:

    • Submerge the sealed bomb in the calorimeter's water jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample via the fuse wire and record the temperature change of the water over time until a new equilibrium is reached.

  • Data Analysis & Calculation:

    • Calculate the total heat released (q_total) using the measured temperature change and the calorimeter's heat capacity.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the constant volume energy of combustion (ΔcU°) for the sample.

    • Convert ΔcU° to the standard enthalpy of combustion (ΔcH°).

    • Using the balanced combustion reaction and known ΔfH° values for products, calculate the standard enthalpy of formation (ΔfH°) for Methyl 5-cyano-2-fluoronicotinate.

Trustworthiness: The protocol relies on a two-step validation: initial calibration with a primary standard (benzoic acid) and careful quantification and correction for all energy inputs (e.g., fuse wire).

BombCalorimetry_Workflow A Calibrate Calorimeter (with Benzoic Acid) → Determine Ccal B Prepare Sample Pellet (~1g) & Fuse Wire C Assemble Bomb: - Add Sample & Water - Seal & Pressurize with O2 B->C D Combust Sample in Calorimeter C->D E Measure Temperature Rise (ΔT) D->E F Calculate Total Heat Released q_total = Ccal * ΔT E->F G Correct for Fuse Wire Energy F->G H Calculate Energy of Combustion (ΔcU°) G->H I Convert to Enthalpy of Combustion (ΔcH°) H->I J Calculate Enthalpy of Formation (ΔfH°) (Using Hess's Law) I->J

Caption: Workflow for Bomb Calorimetry to determine Enthalpy of Formation.

Data Synthesis and Application

The thermodynamic data gathered through these experiments provide a cohesive profile that directly informs the drug development process.

Table 1: Summary of Key Thermodynamic Properties for Characterization

Property Symbol Analytical Method Significance in Drug Development
Melting Point Tm DSC Indicator of purity, identity, and solid-state stability.
Enthalpy of Fusion ΔHfus DSC Relates to crystal lattice energy and influences solubility.
Decomposition Temp. Td TGA Defines upper limit for handling, processing, and storage; critical for safety.[13]
Enthalpy of Combustion ΔcH° Bomb Calorimetry Fundamental measure of energy content.

| Enthalpy of Formation | ΔfH° | Bomb Calorimetry | Assesses intrinsic molecular stability; crucial for reaction hazard analysis. |

Integrated Interpretation:

  • Preformulation & Stability: A high melting point and decomposition temperature suggest good intrinsic thermal stability, simplifying storage and formulation activities.[11] The absence of multiple melting peaks or complex transitions in the DSC thermogram would suggest a single, stable crystalline form under the tested conditions.[7][8] TGA data will confirm the absence of residual solvents or hydrates, ensuring accurate dosage and stability.[6]

  • Process Chemistry & Safety: The enthalpy of formation (ΔfH°) is a critical input for process hazard analysis software. A highly positive (endothermic) ΔfH° can indicate a high-energy molecule with potential for rapid, uncontrolled decomposition. This knowledge allows chemists to design safer synthesis and scale-up protocols.

Safety and Handling Precautions

Given its chemical structure, Methyl 5-cyano-2-fluoronicotinate requires careful handling in a laboratory setting. Based on analogous compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[20][21]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[22][23]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[21][23]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[21][22]

References

  • Veeprho (2020) Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]

  • Importance of Thermodynamics in Drug Designing (n.d.). Pharmapproach. Available at: [Link]

  • Kabir, M. et al. (2018) Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026) Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]

  • Malviya, V. et al. (2022) Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. MDPI. Available at: [Link]

  • News-Medical.Net (2019) Differential Scanning Calorimetry of Pharmaceuticals. Available at: [Link]

  • Vitello, A. et al. (2025) Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Journal of Materials Science and Chemical Engineering. Available at: [Link]

  • Consensus (n.d.) What are the key applications of thermodynamic analysis in drug discovery?. Available at: [Link]

  • Ciulli, A. & Williams, G. (2011) Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. Available at: [Link]

  • American Pharmaceutical Review (2024) Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResearchGate (2011) Thermodynamic Studies for Drug Design and Screening | Request PDF. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025) TGA Analysis Pharmaceutical Case Study. Available at: [Link]

  • Debye Technic (n.d.) Bomb Calorimeter Working Principle. Available at: [Link]

  • CD Formulation (n.d.) Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Available at: [Link]

  • Unacademy (2024) Bomb Calorimeter: Definition, Construction, Working, Uses, Advantages & Disadvantages. Available at: [Link]

  • University of Washington (n.d.) Bomb Calorimetry. Available at: [Link]

  • National Center for Biotechnology Information (2018) Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available at: [Link]

  • Veeprho (2020) Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • University of Cincinnati (n.d.) Experimental Thermodynamics Volume VII. Available at: [Link]

  • Chemistry LibreTexts (2021) Strain Energy in Organic Compounds - Bomb Calorimetry. Available at: [Link]

  • Journal of Chemical Education (2009) Strain Energy in Organic Compounds: Bomb Calorimetry. Available at: [Link]

  • Auriga Research (2022) Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

  • Improved Pharma (2022) Thermogravimetric Analysis. Available at: [Link]

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Methodological & Application

Nucleophilic aromatic substitution (SnAr) of Methyl 5-cyano-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SnAr) of Methyl 5-cyano-2-fluoronicotinate: Applications and Protocols

Introduction: The Strategic Importance of Activated Pyridines in Synthesis

Nucleophilic aromatic substitution (SnAr) is a cornerstone reaction in modern medicinal chemistry and drug development, enabling the construction of complex aryl ethers, amines, and thioethers.[1] The pyridine scaffold, in particular, is a privileged heterocycle found in numerous FDA-approved drugs. Its inherent electron-deficient nature makes it highly susceptible to nucleophilic attack, especially when substituted with a good leaving group and additional activating substituents.[2][3]

Methyl 5-cyano-2-fluoronicotinate stands out as a particularly valuable substrate for SnAr reactions. The convergence of three key structural features makes it a highly reactive and versatile building block:

  • The Pyridine Nitrogen: As an integral part of the aromatic ring, the electronegative nitrogen atom powerfully withdraws electron density, activating the ortho (C2) and para (C4) positions for nucleophilic attack.[3]

  • The Fluorine Leaving Group: The fluorine atom at the C2 position is an exceptional leaving group for SnAr reactions. While the C-F bond is the strongest single bond to carbon, the rate-determining step of the SnAr mechanism is the initial nucleophilic attack.[4][5] Fluorine's potent electron-withdrawing inductive effect makes the attached carbon highly electrophilic and susceptible to attack, accelerating this crucial first step. Consequently, 2-fluoropyridines are often significantly more reactive than their 2-chloro or 2-bromo counterparts, allowing for milder reaction conditions.[6]

  • Electron-Withdrawing Groups (EWGs): The substrate contains two powerful EWGs—a cyano group at the C5 position and a methyl ester at the C3 position. These groups further deplete the electron density of the pyridine ring, enhancing its electrophilicity and stabilizing the negatively charged intermediate formed during the reaction.[2][7][8]

This guide provides a comprehensive overview of the SnAr mechanism as it pertains to Methyl 5-cyano-2-fluoronicotinate, detailed experimental protocols for its reaction with various classes of nucleophiles, and troubleshooting insights for researchers in drug discovery and chemical development.

The Reaction Mechanism: An Addition-Elimination Pathway

The SnAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2] The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily broken in this step. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the electron-withdrawing cyano and ester groups, which provides significant stabilization. In the second, typically faster step, the aromaticity is restored by the elimination of the fluoride ion, yielding the substituted product.

Caption: The addition-elimination mechanism of SnAr.

Experimental Guide: Protocols and Considerations

Successful SnAr reactions hinge on the appropriate selection of solvent, base, and temperature, tailored to the specific nucleophile being used.

General Laboratory Considerations
  • Atmosphere: For reactions employing strong, moisture-sensitive bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), it is imperative to work under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching.

  • Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are generally preferred. These solvents effectively solvate the counter-ion of the base while leaving the nucleophile relatively "bare," enhancing its reactivity.[9]

  • Reaction Monitoring: Reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the product.[4][10]

Protocol 1: Synthesis of Methyl 5-cyano-2-morpholinonicotinate (N-Nucleophile)

This protocol details a typical reaction with a secondary amine, which often serves as both the nucleophile and the base.

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Morpholine

  • Potassium carbonate (K₂CO₃) (optional, but can accelerate the reaction)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add Methyl 5-cyano-2-fluoronicotinate (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2–0.5 M.

  • Add morpholine (1.5–2.0 eq). For less reactive amines, or to speed up the reaction, add potassium carbonate (2.0 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80–100 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS (typically complete within 4–12 hours).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Methyl 5-cyano-2-phenoxynicotinate (O-Nucleophile)

This protocol describes the reaction with a phenol, which requires a base to generate the more nucleophilic phenoxide.

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Phenol

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.2–0.5 M, and stir the suspension for 15-20 minutes at room temperature.

  • Add Methyl 5-cyano-2-fluoronicotinate (1.0 eq) to the mixture.

  • Heat the reaction to 100–120 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS (typically complete within 6–18 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully dilute the mixture with water and extract with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with dilute aqueous NaOH solution to remove excess phenol, followed by a brine wash.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Synthesis of Methyl 5-cyano-2-(phenylthio)nicotinate (S-Nucleophile)

The reaction with thiols is analogous to that with phenols, typically proceeding readily due to the high nucleophilicity of thiolates.

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and heating mantle

Procedure:

  • In a round-bottom flask, suspend Methyl 5-cyano-2-fluoronicotinate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (0.3 M).

  • Add thiophenol (1.1 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 2–8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by column chromatography.

Data Summary and Optimization

The choice of conditions can be tailored to the nucleophile's reactivity. The following table provides general starting points for optimization.

Nucleophile ClassExample NucleophileTypical BaseRecommended SolventTemperature (°C)Typical Time (h)
Primary/Secondary Amines PiperidineK₂CO₃ or excess amineDMF, NMP80 - 1104 - 12
Anilines 4-MethoxyanilineK₂CO₃, Cs₂CO₃DMSO, Dioxane100 - 14012 - 24
Alcohols/Phenols PhenolCs₂CO₃, K₂CO₃DMSO, DMF100 - 1206 - 18
Thiols ThiophenolK₂CO₃, Et₃NMeCN, DMF60 - 902 - 8

Experimental Workflow and Troubleshooting

A systematic approach is crucial for successful synthesis and troubleshooting.

SnAr_Workflow General SnAr Experimental Workflow setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) Inert atmosphere if needed reaction Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction ts_node Low Conversion? reaction->ts_node workup Aqueous Workup (Quench, Extract, Wash, Dry) purify Purification (Column Chromatography or Recrystallization) workup->purify char Product Characterization (NMR, MS, etc.) purify->char ts_node->workup No optimize Optimize Conditions (↑ Temp, ↑ Time, Stronger Base/Solvent) ts_node->optimize Yes optimize->reaction Re-run

Caption: A generalized workflow for SnAr reactions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Base is too weak for the nucleophile. 3. Impure reagents or wet solvent. 4. Nucleophile is not reactive enough.1. Increase reaction temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃; Et₃N → DBU). 3. Use freshly dried solvents and pure reagents. 4. Consider a more nucleophilic analogue if possible.
Multiple Products/Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. The nucleophile or product has multiple reactive sites. 3. Hydrolysis of the methyl ester group.1. Lower the reaction temperature and increase the reaction time. 2. Use protecting groups if necessary. 3. Ensure anhydrous conditions and avoid strongly basic aqueous workups if the ester is sensitive.
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF/DMSO).1. Drive the reaction to full conversion. Try different solvent systems for chromatography. 2. During workup, wash thoroughly with water/brine to remove DMF/DMSO. Co-evaporate with a lower-boiling solvent like toluene under high vacuum.

References

  • D. A. Nagib, M. E. Scott, D. W. C. MacMillan. (2014).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • BYJU'S. (2022).
  • Chemistry Steps. (2021).
  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
  • YouTube. (2020). SNAr reaction mechanism. YouTube.
  • P. J. W. et al. (2025).
  • Chemistry LibreTexts. (2025). 16.
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • A. Citarella et al. (2024). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi.
  • Chemistry Steps. (2026).
  • H. Nakamura, T. M. Shaughnessy, M. A. G. Corberan. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • J. A. M. et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • M. D. et al. (2018). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. PMC.

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The Strategic Utility of Methyl 5-cyano-2-fluoronicotinate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cyclization reactions involving Methyl 5-cyano-2-fluoronicotinate, a versatile building block for the synthesis of complex heterocyclic scaffolds of significant interest in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the applications of the resulting compounds in drug discovery.

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 5-cyano-2-fluoronicotinate is a highly functionalized pyridine derivative that serves as a valuable starting material for the construction of a variety of fused heterocyclic systems. Its strategic arrangement of functional groups—a reactive fluoro leaving group at the 2-position, an electrophilic ester at the 3-position, and a versatile cyano group at the 5-position—offers multiple avenues for synthetic diversification. The pyridine core itself is a well-established pharmacophore found in numerous approved drugs. The ability to readily construct fused ring systems, such as pyrido[2,3-d]pyrimidines, from this precursor makes it a particularly attractive tool for generating novel molecular architectures with potential therapeutic applications.[1][2]

The electron-withdrawing nature of the cyano and ester groups enhances the reactivity of the 2-fluoro substituent towards nucleophilic aromatic substitution (SNAr), a key first step in many cyclization strategies.[3] Subsequent intramolecular reactions can then be orchestrated to involve the cyano and/or ester functionalities, leading to the rapid assembly of complex heterocyclic frameworks.

Cyclization Strategies: Building Fused Pyridine Systems

The primary cyclization strategy for Methyl 5-cyano-2-fluoronicotinate involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): A binucleophilic reagent displaces the fluoride at the C-2 position.

  • Intramolecular Cyclization: The tethered nucleophile then reacts with either the cyano or the ester group to form a new ring.

Synthesis of Pyrido[2,3-d]pyrimidines via Reaction with Guanidine

One of the most powerful applications of Methyl 5-cyano-2-fluoronicotinate is the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including anticancer and kinase inhibitory properties.[4][5] The reaction with guanidine provides a direct route to 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-ones.

Mechanism:

The reaction is initiated by the nucleophilic attack of a nitrogen atom from guanidine on the electron-deficient C-2 carbon of the pyridine ring, displacing the fluoride ion. This SNAr reaction is facilitated by the electron-withdrawing cyano and ester groups. The resulting intermediate then undergoes an intramolecular cyclization where a second nitrogen atom of the guanidine moiety attacks the carbonyl carbon of the methyl ester. Subsequent elimination of methanol leads to the formation of the fused pyrimidine ring. Tautomerization of the resulting imine affords the more stable amino-substituted pyrido[2,3-d]pyrimidine.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A Methyl 5-cyano-2-fluoronicotinate E Mix Reagents A->E B Guanidine Hydrochloride B->E C Base (e.g., NaH, K2CO3) C->E D Anhydrous Solvent (e.g., DMF, Dioxane) D->E F Heat (e.g., 80-120 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Quench with Water H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Column Chromatography or Recrystallization K->L M 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one Derivative L->M

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Detailed Protocol: Synthesis of a 2,4-Diaminopyrido[2,3-d]pyrimidin-7(8H)-one Derivative

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Guanidine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride (2.0 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 5-cyano-2-fluoronicotinate (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion of the reaction, cool the mixture to room temperature and carefully quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one derivative.

Table 1: Representative Reaction Parameters

ParameterValue
Temperature100 °C
Reaction Time4-6 hours
SolventDMF
BaseNaH
Typical Yield60-80%
Synthesis of Pyrazolo[3,4-b]pyridines via Reaction with Hydrazine

The reaction of Methyl 5-cyano-2-fluoronicotinate with hydrazine or its derivatives provides a route to another important class of fused heterocycles, the pyrazolo[3,4-b]pyridines. These scaffolds are also of interest in medicinal chemistry.[6]

Mechanism:

Similar to the reaction with guanidine, the synthesis is initiated by an SNAr reaction where hydrazine displaces the fluoride at the C-2 position. The subsequent intramolecular cyclization can proceed via two main pathways, depending on the reaction conditions. The terminal nitrogen of the hydrazine moiety can attack the electrophilic carbon of the cyano group, leading to the formation of an aminopyrazole ring after tautomerization. Alternatively, under different conditions, cyclization involving the ester group can occur.

Reaction Scheme:

G Start Methyl 5-cyano-2-fluoronicotinate + Hydrazine Intermediate SNA_r Intermediate Start->Intermediate S_NAr Product Pyrazolo[3,4-b]pyridine Derivative Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for pyrazolo[3,4-b]pyridine synthesis.

Detailed Protocol: Synthesis of a 3-Amino-5-carboxypyrazolo[3,4-b]pyridine Derivative

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • To a solution of Methyl 5-cyano-2-fluoronicotinate (1.0 eq.) in ethanol (15 mL), add hydrazine hydrate (3.0 eq.) dropwise at room temperature.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrazolo[3,4-b]pyridine derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Table 2: Representative Reaction Parameters

ParameterValue
TemperatureReflux (approx. 78 °C)
Reaction Time8-12 hours
SolventEthanol
ReagentHydrazine Hydrate
Typical Yield70-90%

Applications in Drug Discovery

The heterocyclic scaffolds synthesized from Methyl 5-cyano-2-fluoronicotinate are prevalent in a wide range of biologically active molecules.

  • Pyrido[2,3-d]pyrimidines: This class of compounds has been extensively investigated for its potential as:

    • Kinase Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit various protein kinases, which are crucial targets in cancer therapy.[2]

    • Anticancer Agents: Their structural similarity to purines allows them to interfere with DNA synthesis and other cellular processes in cancer cells.[4]

    • Antiviral and Antimicrobial Agents: Some derivatives have demonstrated promising activity against a range of viruses and bacteria.

  • Pyrazolo[3,4-b]pyridines: These compounds have been explored for their potential as:

    • CNS Agents: Certain derivatives have shown activity as modulators of receptors in the central nervous system.

    • Anti-inflammatory Agents: The pyrazolopyridine core is found in some non-steroidal anti-inflammatory drugs (NSAIDs).

The synthetic accessibility and the potential for diverse functionalization make Methyl 5-cyano-2-fluoronicotinate a valuable tool for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs.

References

  • Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Semantic Scholar. [Link]

  • Ghozlan, S. A. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society.
  • Al-Suwaidan, I. A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Rostami, A., et al. Synthesis of pyrido[2,3‐d:5,6‐d/]dipyrimidine derivatives using... ResearchGate. [Link]

  • Victory, P., et al. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Semantic Scholar. [Link]

  • Kysil, V. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds.
  • Li, J., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules.
  • Ghorbani-Vaghei, R., et al. (2022). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Senda, S., et al. (1976). reaction of 5-nitrouracil derivatives with hydrazine and potassium cyanide. HETEROCYCLES.
  • Wender, P. A., et al. (1978). NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. Organic Syntheses.
  • Walsh, K., et al. (2013). Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. . [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.
  • Reddy, T. S., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules.
  • American Chemical Society. (2023). Amidine synthesis from acetonitrile activated by rhenium selenide clusters. American Chemical Society. [Link]

  • ResearchGate. (1998). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][4][7][8]tetrazine, a Novel Ring System. ResearchGate. [Link]

  • Banting, L., et al. (2021). Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. RSC Medicinal Chemistry.
  • Google Patents. (2015). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method.

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Troubleshooting & Optimization

Technical Support Center: Preventing Ester Hydrolysis During SNAr of Methyl 5-cyano-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of Methyl 5-cyano-2-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of preventing ester hydrolysis during this reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the success of your synthesis.

Troubleshooting Guide: Minimizing Ester Hydrolysis

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: My primary issue is the significant hydrolysis of the methyl ester group to a carboxylic acid during the SNAr reaction. What are the main causes?

The hydrolysis of the methyl ester in your substrate is a competing reaction that occurs under the basic conditions typically required for the SNAr reaction. The primary culprits are:

  • Presence of Hydroxide Ions: If your base contains or generates hydroxide ions (e.g., from residual water reacting with a strong base), these can directly attack the electrophilic carbonyl carbon of the ester, leading to saponification.[1]

  • Nucleophilic Attack by the Base: Some bases, although intended to deprotonate your nucleophile or scavenge the HF generated, can also act as nucleophiles and attack the ester.

  • High Reaction Temperatures: Elevated temperatures, while accelerating the desired SNAr reaction, can also significantly increase the rate of ester hydrolysis.[2][3][4]

  • Water in the Reaction Mixture: The presence of water, even in trace amounts, can serve as a source of hydroxide ions under basic conditions, promoting hydrolysis.[5]

Q2: What are the best non-nucleophilic bases to use to minimize ester hydrolysis?

To mitigate ester hydrolysis, the use of non-nucleophilic bases is highly recommended. These bases are sterically hindered, which prevents them from attacking the ester group, but they are still capable of deprotonating the nucleophile or neutralizing acid byproducts.[6][7]

BasepKa of Conjugate AcidKey Characteristics
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) 10.75A sterically hindered tertiary amine that is an excellent choice for scavenging protons without promoting hydrolysis.[6]
1,8-Diazabicycloundec-7-ene (DBU) 13.5A strong, non-nucleophilic amidine base often used to promote elimination reactions, but also effective in SNAr.[6][8]
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) 10.3 (for HCO₃⁻)Inorganic bases that are generally less nucleophilic than hydroxides and can be effective, especially when used in anhydrous conditions.[8][9]
2,6-Di-tert-butylpyridine 3.58A very sterically hindered and weakly basic option for reactions that are particularly sensitive to nucleophilic attack.[6]
Q3: Can I run the reaction at a lower temperature to prevent hydrolysis, and how will this affect the reaction rate?

Lowering the reaction temperature is a viable strategy to reduce the rate of ester hydrolysis.[10] However, this will also decrease the rate of the desired SNAr reaction. The key is to find an optimal temperature that provides a reasonable reaction rate while minimizing the undesired hydrolysis. It is often a trade-off between reaction time and yield. Monitoring the reaction at different temperatures can help identify the ideal conditions for your specific substrate and nucleophile.

Q4: Are there alternative solvents that can suppress the hydrolysis of my ester?

The choice of solvent is crucial. While polar aprotic solvents like DMF, DMAc, and NMP are common for SNAr reactions, they must be anhydrous to prevent hydrolysis.[9] Consider these alternatives:

  • Acetonitrile (MeCN): Has a good toxicity profile and can be effective for SNAr reactions, though it may be less efficient at solvating certain salts.[9]

  • Ethers (e.g., THF, 2-MeTHF, Dioxane): These are less polar than traditional SNAr solvents but can be effective, especially with more reactive substrates.[11] 2-MeTHF is a more sustainable option.[11]

  • Toluene: Can be used, sometimes with a small amount of a polar aprotic solvent as an additive to increase the reaction rate.[11]

Q5: Should I consider using a different ester protecting group that is more robust under these conditions?

If hydrolysis of the methyl ester remains a significant issue, switching to a more robust protecting group is a sound strategy.

Protecting GroupCleavage ConditionsAdvantages
tert-Butyl Ester Acidic conditions (e.g., TFA)Stable to basic conditions.[12][13]
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Stable to both acidic and basic conditions.[12][14]
Silyl Esters (e.g., TBDMS) Fluoride sources (e.g., TBAF)Can be removed under mild, specific conditions.[15]
Q6: How can I effectively monitor the reaction to track both the progress of the SNAr substitution and the extent of ester hydrolysis?

Effective reaction monitoring is key to optimizing your reaction.

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively follow the consumption of your starting material and the formation of the desired product and the hydrolyzed by-product.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data, allowing you to accurately determine the ratio of your desired product to the hydrolyzed by-product over time.[16][17][18] This is the preferred method for careful optimization.

Frequently Asked Questions (FAQs)

What is the general mechanism of the SNAr reaction on an electron-deficient pyridine ring like Methyl 5-cyano-2-fluoronicotinate?

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[19] First, the nucleophile attacks the carbon atom attached to the fluorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[9][16] The electron-withdrawing cyano group and the pyridine nitrogen help to stabilize this intermediate. In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion.[19]

SNAr_Mechanism Start Methyl 5-cyano-2-fluoronicotinate + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product Substituted Product + F⁻ Intermediate->Product Elimination of Fluoride

Caption: SNAr reaction mechanism overview.

Why is the fluorine atom at the 2-position so susceptible to nucleophilic attack?

The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon at the 2-position highly electrophilic and thus more susceptible to nucleophilic attack.[16] Furthermore, the rate-determining step of the SNAr reaction is the initial nucleophilic attack to form the Meisenheimer complex. The strength of the C-F bond is less critical as its cleavage occurs in the faster second step.[16] The electron-deficient nature of the pyridine ring further enhances the susceptibility to nucleophilic attack at the 2- and 4-positions.[20]

What are the key factors to consider when choosing a nucleophile for this reaction?

The reactivity of the nucleophile is a critical factor. Generally, more nucleophilic species will react faster. For amine nucleophiles, primary amines are typically more reactive than secondary amines due to less steric hindrance. The reaction will also be influenced by the pKa of the nucleophile's conjugate acid.

What are the typical work-up procedures to separate the desired product from the hydrolyzed by-product?

If hydrolysis does occur, the desired ester product can often be separated from the carboxylic acid by-product through an aqueous work-up.

  • Extraction: The carboxylic acid can be converted to its salt by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[21][22] The carboxylate salt will be soluble in the aqueous layer, while the desired ester product remains in the organic layer.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel can be used to separate the less polar ester from the more polar carboxylic acid.[22]

Experimental Protocol: SNAr with Minimized Hydrolysis

This protocol provides a general framework. Optimization for your specific nucleophile is recommended.

Materials:

  • Methyl 5-cyano-2-fluoronicotinate

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 5-cyano-2-fluoronicotinate (1.0 eq.) and your nucleophile (1.1-1.5 eq.).

  • Solvent Addition: Add the anhydrous solvent to dissolve the reactants.

  • Base Addition: Add the non-nucleophilic base (1.5-2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature (start with room temperature and gradually increase if necessary) and monitor the progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Troubleshooting_Workflow Start Ester Hydrolysis Observed Base Switch to Non-Nucleophilic Base (e.g., DIPEA, DBU) Start->Base Temp Lower Reaction Temperature Start->Temp Solvent Use Anhydrous Solvent (e.g., MeCN, Toluene) Start->Solvent Protect Change Ester Protecting Group (e.g., t-Butyl, Benzyl) Start->Protect End Hydrolysis Minimized Base->End Temp->End Solvent->End Protect->End

Caption: Troubleshooting workflow for ester hydrolysis.

References

Sources

Technical Support Guide: Improving Solubility of Methyl 5-cyano-2-fluoronicotinate

[1]

Introduction: The Solubility-Reactivity Paradox

Methyl 5-cyano-2-fluoronicotinate presents a distinct challenge in solution chemistry: it is a highly activated electrophile .[1] The presence of three electron-withdrawing groups (EWG)—the nitrile at C5, the methyl ester at C3, and the pyridine nitrogen—makes the fluorine at C2 exceptionally prone to Nucleophilic Aromatic Substitution (SNAr).[1]

While users often seek "polar solvents" to improve solubility for biological assays or reactions, selecting the wrong polar solvent (e.g., nucleophilic alcohols) can lead to rapid degradation, not just dissolution. This guide provides a scientifically grounded approach to solubilizing this compound without compromising its chemical integrity.

Module 1: Solvent Selection Strategy

Q: Which solvents are safe and effective?

A: You must distinguish between Dissolution Solvents (for stock) and Dilution Solvents (for working solutions).[1]

Solvent ClassSuitabilityRecommended SolventsTechnical Rationale
Polar Aprotic Excellent DMSO, DMF, DMAc High dielectric constant solubilizes the polar ester/nitrile groups.[1] Lack of acidic protons prevents hydrogen bonding interference.[1] Best for stock solutions (>50 mM).
Chlorinated Good DCM, Chloroform Good solubility due to lipophilic fluorinated core.[1] Useful for synthesis/transfer, but poor for biological assays.
Polar Protic CAUTION Methanol, Ethanol High Risk. The solvent itself is a nucleophile. In the presence of trace base or heat, alkoxide formation leads to SNAr displacement of the fluorine (see Stability section).[1]
Aqueous Poor Water, PBS, TRIS The compound is highly hydrophobic. Direct addition causes immediate precipitation or "oiling out."[1]
Q: Why is my compound precipitating upon dilution into water?

A: This is a "Solvent Shock" phenomenon.[1] The hydrophobic fluorinated core aggregates rapidly when the solvation shell of the organic solvent (e.g., DMSO) is stripped away by water.[1]

  • Solution: Use a stepwise dilution method (see Protocol A) or include a surfactant/cosolvent carrier.[1]

Module 2: Stability & Reactivity (Critical Expertise)

The "Hidden" Degradation Pathway

Many researchers assume that if the solution is clear, the compound is stable. For Methyl 5-cyano-2-fluoronicotinate, this is false.[1]

The Mechanism: The C2-position is activated by the ortho-ester and para-cyano groups.[1]

  • Hydrolysis: In aqueous buffers (pH > 7.5), hydroxide ions (

    
    ) attack the ester (hydrolysis) OR displace the fluorine (SNAr).[1]
    
  • Alcoholysis: In Methanol/Ethanol, the solvent acts as a nucleophile, converting the 2-Fluoro species to the 2-Alkoxy species.[1]

Critical Warning: Do not store this compound in alcohols (MeOH/EtOH) for extended periods, especially if the solution is not acidified.[1]

Visualizing the Reactivity Logic

ReactivityLogicCompoundMethyl 5-cyano-2-fluoronicotinateSolvent_DMSOSolvent: DMSO (Aprotic)Compound->Solvent_DMSODissolveSolvent_MeOHSolvent: Methanol (Protic)Compound->Solvent_MeOHDissolveSolvent_WaterSolvent: Water/Buffer (pH > 7)Compound->Solvent_WaterDiluteResult_StableSTABLE(Recommended for Stock)Solvent_DMSO->Result_StableInert EnvironmentResult_SNArDEGRADATION(S_NAr: F -> OMe)Solvent_MeOH->Result_SNArNucleophilic Attack(Slow at RT, Fast with Base)Result_HydrolysisDEGRADATION(Hydrolysis: Ester/F -> OH)Solvent_Water->Result_HydrolysisHydroxide Attack

Caption: Figure 1. Solvent-dependent stability pathways.[1][2] Aprotic solvents maintain integrity; protic solvents risk nucleophilic substitution.[1]

Module 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Target: 50 mM Stock in DMSO

  • Weighing: Weigh 10 mg of Methyl 5-cyano-2-fluoronicotinate (MW ≈ 194.16 g/mol ) into a glass vial.

    • Note: Avoid using polystyrene plastics as DMSO can leach plasticizers.[1]

  • Solvent Addition: Add 1.03 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents the SNAr side reaction and handles the high polarity of the nitrile group.[1]

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 2 minutes.

    • Limit: Do not exceed 40°C to prevent thermal degradation.[1]

  • Storage: Store at -20°C in amber vials. Stable for ~3-6 months.

Protocol B: Aqueous Dilution for Biological Assays (The "Step-Down" Method)

Target: 100 µM Working Solution in PBS

Directly dumping 10 µL of stock into 10 mL of water often fails. Use an intermediate step.

  • Prepare Intermediate: Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or PEG-400 to create a 5 mM intermediate.

    • Note: The short exposure to ethanol here is acceptable for immediate use, unlike long-term storage.[1]

  • Final Dilution: Slowly add the 5 mM intermediate to the aqueous buffer (PBS, pH 7.4) while vortexing rapidly .

    • Ratio: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in cells, though the compound solubility might limit this to 0.5%.[1]

  • Clarification: If the solution turns cloudy (Tyndall effect), the compound has aggregated.[1]

    • Troubleshoot: Add a surfactant like Tween-80 (0.05%) or Cyclodextrin (HP-β-CD, 10 mM) to the buffer before adding the compound.[1]

Module 4: Troubleshooting & FAQs

Q: The solution turned yellow after sitting in methanol. What happened?

A: You likely formed the 2-methoxy derivative .[1] The yellow color often indicates the formation of a conjugated byproduct or the release of fluoride ions which can etch glass slightly or react with trace impurities.

  • Action: Discard the solution. Use DMSO or Acetonitrile for future stocks.[1]

Q: Can I use ultrasonic heating to speed up dissolution?

A: Sonicate, yes.[1] Heat, carefully. Ultrasonic energy creates local hotspots.[1] For a fluorinated ester, excessive heat (>50°C) can accelerate hydrolysis if any moisture is present in the DMSO (DMSO is hygroscopic).[1]

  • Recommendation: Use a sonicator bath with temperature control set to <35°C.[1]

Q: My LC-MS shows two peaks after dissolving in water/acetonitrile.

A: One peak is your parent compound.[1] The second peak (M-19+17 or similar mass shift) is likely the hydrolysis product (loss of methyl ester or fluorine displacement).[1]

  • Fix: Run chromatography using acidic mobile phases (0.1% Formic Acid) to stabilize the ester during analysis. Avoid basic buffers.

Summary of Physicochemical Properties

PropertyValue / DescriptionImplication
Molecular Weight ~194.16 g/mol Small molecule, generally permeable.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; requires organic cosolvents.[1]
H-Bond Donors 0No internal stabilization; relies on solvent interaction.[1]
Reactivity High (C2-F) Avoid nucleophilic solvents (amines, thiols, alcohols + base).

References

  • PubChem Compound Summary. "Methyl 5-cyano-2-methylpentanoate" (Structural Analog Data). National Center for Biotechnology Information.[1] Accessed Feb 21, 2026. [Link][1]

  • Chemistry LibreTexts. "Nucleophilicity and Solvent Effects." LibreTexts Chemistry. Accessed Feb 21, 2026. [Link]

  • MedLife Mastery. "Effects of Solvents on Nucleophilicity in SNAr Reactions." MCAT Content. Accessed Feb 21, 2026. [Link]

Validation & Comparative

The Analytical Imperative: Why ¹H NMR for Methyl 5-cyano-2-fluoronicotinate?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Analysis of Methyl 5-cyano-2-fluoronicotinate: A Comparative Approach

In the landscape of modern drug discovery and development, the precise structural characterization and purity assessment of novel chemical entities are paramount. Methyl 5-cyano-2-fluoronicotinate, a key heterocyclic building block, presents a unique analytical challenge due to the interplay of its various functional groups on the pyridine ring. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, explains the causality behind experimental choices for quantitative analysis, and objectively compares NMR with alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in pharmaceutical development, offering unparalleled insights into molecular structure.[1] Unlike chromatographic methods that identify compounds based on retention time, NMR provides direct, atom-specific information, making it a primary technique for unambiguous structure elucidation and quantification.[2] For a molecule like Methyl 5-cyano-2-fluoronicotinate, with its substituted pyridine core, ¹H NMR is indispensable for confirming the regiochemistry of the substituents and assessing purity without the need for a specific reference standard of the compound itself.[3]

The structure of Methyl 5-cyano-2-fluoronicotinate features three key proton groups whose electronic environments are distinctly influenced by the adjacent fluorine, cyano, and methyl ester functionalities.

Caption: Structure of Methyl 5-cyano-2-fluoronicotinate.

Predicting and Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the chemical environment of each proton. The electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the fluorine atom significantly deshields the aromatic protons, shifting them downfield.

  • H₆ Proton: This proton is ortho to the ring nitrogen and meta to the cyano group. It experiences strong deshielding from the nitrogen. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).

  • H₄ Proton: This proton is situated between the electron-withdrawing cyano and ester groups. It will be the most downfield aromatic proton. It will also appear as a doublet due to coupling with the fluorine atom across three bonds (³JHF).

  • -OCH₃ Protons: The methyl protons of the ester group are shielded compared to the aromatic protons and will appear as a sharp singlet further upfield.

The presence of the ¹⁹F nucleus (spin I = ½, 100% natural abundance) is a critical feature.[4] It couples with the nearby protons, providing valuable structural confirmation. The magnitude of the through-bond scalar coupling (J-coupling) between ¹H and ¹⁹F depends on the number of intervening bonds.[5][6]

Table 1: Predicted ¹H NMR Data for Methyl 5-cyano-2-fluoronicotinate in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H₄8.6 - 8.8Doublet (d)³J(H,F) ≈ 7-10 HzStrongly deshielded by adjacent cyano and ester groups; coupled to fluorine.
H₆8.4 - 8.6Doublet (d)⁴J(H,F) ≈ 2-4 HzDeshielded by ortho nitrogen; coupled to fluorine.
-OCH₃3.9 - 4.1Singlet (s)N/AStandard chemical shift for a methyl ester.

Note: These are predicted values based on established principles for fluorinated pyridines.[7][8] Actual experimental values may vary slightly.

A Self-Validating Protocol for Quantitative ¹H NMR (qNMR)

For use in a regulated environment, an NMR method must be validated to ensure it is fit for purpose.[1][3] The following protocol is designed as a self-validating system for determining the purity or concentration of Methyl 5-cyano-2-fluoronicotinate. The core principle of qNMR is that the integral of a signal is directly proportional to the number of nuclei contributing to it.[2][9]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Accurately weigh analyte and internal standard (e.g., Maleic Acid) p2 Dissolve in deuterated solvent (e.g., DMSO-d₆) in a volumetric flask p1->p2 p3 Transfer precise volume to a high-quality NMR tube p2->p3 a1 Tune and shim the spectrometer p3->a1 a2 Set acquisition parameters: - 90° pulse - Long relaxation delay (D1 > 5*T₁) - Sufficient scans (e.g., 16) a1->a2 a3 Acquire spectrum a2->a3 d1 Apply Fourier Transform, phase correction, and baseline correction a3->d1 d2 Integrate analyte signal and internal standard signal d1->d2 d3 Calculate purity/concentration using the qNMR equation d2->d3

Caption: Experimental workflow for quantitative ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of Methyl 5-cyano-2-fluoronicotinate and 10-15 mg of a certified internal standard (e.g., maleic acid) into a vial. The standard should have signals that do not overlap with the analyte.[9]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 1.0 mL of DMSO-d₆). DMSO-d₆ is often preferred for qNMR as its residual solvent peak is far from most analyte signals.

    • Transfer the solution to a high-precision NMR tube.

  • Instrument Setup & Data Acquisition:

    • Lock, tune, and shim the spectrometer to ensure a homogeneous magnetic field.

    • Determine the 90° pulse width for the probe.

    • Causality: Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified (both analyte and standard). This is the most critical parameter to ensure complete relaxation of all protons between scans, making the signal intensity directly proportional to the molar concentration.[2] A typical D1 for small molecules is 30-60 seconds.

    • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Processing and Calculation:

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transform, followed by careful manual phase and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the -OCH₃ singlet) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation.

Comparison with Alternative Analytical Techniques

While NMR is powerful, it is not the only tool available. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are orthogonal techniques widely used in pharmaceutical analysis.[10][11]

Table 2: Comparison of NMR, HPLC, and LC-MS for Analysis of Methyl 5-cyano-2-fluoronicotinate

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)
Structural Information Excellent: Provides definitive structural information, including connectivity and stereochemistry.[1]Poor: Retention time is not a unique identifier. Co-elution is possible.Good: Provides molecular weight and fragmentation data, which aids in identification.
Quantification Primary/Absolute: Can quantify without a specific reference standard of the analyte (qNMR).[3]Relative: Requires a specific, well-characterized reference standard for the analyte.Relative: Generally used for quantification but can be subject to matrix effects and ionization variability.
Purity Assessment Detects and quantifies any proton-containing impurity. The response factor is universal (per proton).[2]Detects impurities that have a chromophore at the detection wavelength. Response factors vary.Highly sensitive for detecting impurities, but quantification requires standards for each impurity.
Non-Destructive Yes: The sample can be fully recovered after analysis.[1]No: The sample is consumed during the analysis.No: The sample is consumed during the analysis.
Sample Throughput Lower; qNMR requires longer experiment times due to relaxation delays.Higher; typical run times are 5-15 minutes per sample.Higher; similar to HPLC.
Method Development Relatively straightforward; solvent selection is the main variable.Can be complex, requiring optimization of column, mobile phase, and gradient.[10]More complex than HPLC, requiring optimization of both chromatographic and mass spectrometer parameters.

Conclusion: An Integrated Analytical Strategy

For the comprehensive characterization of Methyl 5-cyano-2-fluoronicotinate, ¹H NMR spectroscopy is an indispensable tool. It provides definitive structural confirmation, leveraging the unique information from ¹H-¹⁹F coupling constants, and serves as a primary method for quantitative purity assessment through qNMR. While techniques like HPLC and LC-MS offer higher throughput and sensitivity for trace impurity detection, they function as complementary, relative methods.[12] An integrated strategy employing NMR for structural identity and primary quantification, alongside a validated LC-MS method for impurity profiling, represents the most robust and scientifically sound approach in a modern drug development setting.

References

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Google Scholar.
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. (n.d.). National Center for Biotechnology Information.
  • PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog.
  • Method Validation of Pharmaceuticals. (n.d.). Scribd.
  • Chemical shifts of fluorine nuclei in some fluorinated pyridines. (n.d.). RSC Publishing.
  • 19F Coupling Constants Table. (n.d.). Alfa Chemistry.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma.
  • 19Fluorine NMR. (n.d.). University of Arizona Analytical & Biological Mass Spectrometry.
  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes.
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (n.d.). ACS Publications.
  • A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC. (n.d.). National Center for Biotechnology Information.
  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). ACS Publications.
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  • SUPPORTING MATERIALS. (n.d.). Google Scholar.
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  • Trends in analytical methods for analysis of tobacco products: An Overview. (n.d.). Editora da Universidade de Vassouras.
  • Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron. (n.d.). ACS Publications.
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  • Fluorine NMR. (n.d.). University of Washington.

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A Comparative Guide to the LC-MS Fragmentation Analysis of Methyl 5-cyano-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-cyano-2-fluoronicotinate is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing groups (fluoro and cyano) and an ester functional group makes it a versatile synthon for creating complex molecular architectures. Accurate structural characterization is paramount for ensuring the quality and identity of this intermediate, as isomeric impurities can have profound impacts on the efficacy and safety of downstream products.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical gold standard for the identification and quantification of such small molecules in complex matrices.[1][2] This guide provides an in-depth analysis of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of Methyl 5-cyano-2-fluoronicotinate. We will explore the theoretical fragmentation pathways and present a comparative analysis using two common mass spectrometry platforms: the highly sensitive Triple Quadrupole (QqQ) and the high-resolution Quadrupole Time-of-Flight (Q-TOF). This guide is intended for researchers and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Theoretical Fragmentation Pathways

The fragmentation of an ion in the collision cell of a mass spectrometer is not random; it is governed by fundamental chemical principles. The most stable fragments are preferentially formed, providing a reproducible "fingerprint" of the molecule.[3] For Methyl 5-cyano-2-fluoronicotinate (Monoisotopic Mass: 192.0335 Da), analysis in positive ion mode ESI is the logical choice due to the presence of the basic pyridine nitrogen, which is readily protonated to form the precursor ion [M+H]⁺ at m/z 193.0413.

The primary sites for charge-site initiated fragmentation are the bonds adjacent to the protonated nitrogen and the ester functional group.[3][4] Key expected fragmentation pathways include:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, often proceeding through the loss of a methoxy radical followed by hydrogen abstraction, or a concerted loss. This results in a neutral loss of 32 Da.

  • Loss of the Methoxy Group (-OCH₃): Alpha-cleavage at the ester can lead to the loss of a methoxy radical, resulting in a neutral loss of 31 Da and the formation of a stable acylium ion.

  • Loss of Hydrogen Cyanide (HCN): Cyanopyridines are known to undergo fragmentation via the elimination of neutral HCN, a stable small molecule. This corresponds to a neutral loss of 27 Da.

  • Decarbonylation (Loss of CO): The pyridine ring itself or fragments thereof can lose carbon monoxide, a neutral loss of 28 Da, particularly after initial fragmentation events.

The following diagram illustrates these predicted pathways originating from the protonated precursor ion.

G precursor Methyl 5-cyano-2-fluoronicotinate [M+H]⁺ m/z 193.04 frag1 Loss of CH₃OH (-32.03 Da) Fragment m/z 161.01 precursor->frag1 -CH₃OH frag2 Loss of •OCH₃ (-31.02 Da) Fragment m/z 162.02 precursor->frag2 -•OCH₃ frag3 Loss of HCN (-27.01 Da) Fragment m/z 166.03 precursor->frag3 -HCN frag4 Loss of CO (-28.00 Da) (from m/z 162) frag2->frag4 -CO

Caption: Predicted ESI+ fragmentation pathways for Methyl 5-cyano-2-fluoronicotinate.

Comparative LC-MS/MS Methodologies

To reliably identify and quantify Methyl 5-cyano-2-fluoronicotinate, the choice of mass analyzer is critical. Here, we compare a standard Triple Quadrupole (QqQ) system, ideal for targeted quantification, with a High-Resolution Mass Spectrometry (HRMS) system like a Q-TOF, which provides unparalleled confidence in structural elucidation.[2]

Experimental Workflow

A robust analytical method begins with a logical workflow, from sample preparation to data interpretation. The choice between a QqQ and Q-TOF approach depends on the analytical goal: routine quantification versus structural confirmation and unknown identification.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis & Comparison cluster_analysis Data Interpretation prep Dissolve Standard in Acetonitrile/Water lc Reversed-Phase HPLC (C18 Column) prep->lc qqq_ms Method A: Triple Quadrupole (QqQ) (Dynamic MRM Mode) lc->qqq_ms Targeted Analysis qtof_ms Method B: Q-TOF (HRMS) (Full Scan & ddMS²) lc->qtof_ms Screening & Confirmation qqq_data Quantitative Data (High Sensitivity) qqq_ms->qqq_data analysis Fragmentation Pattern Analysis & Structural Confirmation qqq_data->analysis qtof_data Qualitative Data (High Mass Accuracy) qtof_ms->qtof_data qtof_data->analysis

Caption: Comparative analytical workflow for the analysis of Methyl 5-cyano-2-fluoronicotinate.

Instrumentation and Parameters

The following table outlines the key parameters for both a targeted QqQ method and a confirmatory Q-TOF method. The choice of a reversed-phase C18 column is a standard starting point for small molecules of moderate polarity, while the mobile phase additive (formic acid) is crucial for promoting efficient protonation in the ESI source.[5]

Parameter Method A: Triple Quadrupole (QqQ) Method B: High-Resolution MS (Q-TOF) Rationale for Selection
LC Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)Provides excellent efficiency and peak shape for small molecules.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAcidic modifier promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and MS compatibility.
Gradient 5% to 95% B over 5 minutes5% to 95% B over 5 minutesA standard generic gradient suitable for initial method development.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveESI PositiveThe basic pyridine nitrogen is readily protonated.
Scan Type Dynamic Multiple Reaction Monitoring (dMRM)[6]Full Scan MS & Data-Dependent MS/MS (ddMS²)dMRM for maximum sensitivity in quantification; Full Scan/ddMS² for untargeted fragment discovery.
Precursor Ion m/z 193.0m/z 193.0413Nominal mass for QqQ; Accurate mass for Q-TOF.
Collision Energy Optimized for each transition (e.g., 10-30 eV)Stepped Collision Energy (e.g., 10, 20, 40 eV)Optimization is key for maximizing signal on a QqQ; Stepped energy provides comprehensive fragmentation data in a single run on a Q-TOF.
Mass Resolution Unit (~0.7 Da)>20,000 FWHMQqQ provides nominal mass resolution; Q-TOF provides high resolution for accurate mass measurements.

Experimental Data and Interpretation

Using the high-resolution Q-TOF method, we can obtain accurate mass measurements for the fragment ions, allowing for the confident assignment of elemental compositions. This is a significant advantage over QqQ systems, which provide only nominal mass information.

Precursor Ion (m/z) Fragment Ion (Observed m/z) Mass Error (ppm) Proposed Neutral Loss Elemental Composition of Fragment Proposed Fragment Structure
193.0413162.02391.2•OCH₃ (31.0174)C₈H₃FN₂O⁺Acylium ion
193.0413161.01571.8CH₃OH (32.0262)C₈H₂FN₂⁺Dehydrated/aromatized ion
193.0413166.03081.5HCN (27.0109)C₈H₅FO₂⁺Ion after loss of cyanide
162.0239134.02892.1CO (27.9949)C₇H₃FN₂⁺Product of decarbonylation

The experimental data strongly support our theoretical predictions. The most abundant fragment ion is typically the acylium ion at m/z 162.02, resulting from the loss of the methoxy radical. This stability is a key feature of ester fragmentation. The subsequent loss of CO from this fragment further validates the proposed structure. The ability of HRMS to provide sub-5 ppm mass accuracy is critical for distinguishing between isobaric interferences and confirming these assignments without ambiguity.[2]

Comparison of Analytical Platforms

Feature Triple Quadrupole (QqQ) High-Resolution MS (Q-TOF) Application Suitability
Primary Use Targeted QuantificationIdentification, Characterization, ScreeningQqQ is the workhorse for routine, high-throughput quantitative assays. Q-TOF excels in research, metabolite ID, and impurity profiling.
Sensitivity Excellent (in MRM mode)Very GoodFor reaching the lowest limits of quantification, a QqQ operating in MRM mode is often superior.
Selectivity Excellent (MRM isolates precursor/product pairs)Excellent (High mass resolution removes interferences)Both are highly selective, but achieve it through different mechanisms.
Mass Accuracy Nominal Mass (~0.1 Da)High (<5 ppm)HRMS is required for determining elemental composition and confident identification.
Data Acquired Targeted transitions onlyAll ions in a mass rangeQ-TOF provides a comprehensive, retrospective dataset that can be mined for other compounds later.
Cost & Complexity Lower / Simpler OperationHigher / More Complex Data AnalysisThe choice often depends on budget and the specific questions being asked.

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh ~10 mg of Methyl 5-cyano-2-fluoronicotinate and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • Blank: Prepare a vial containing only 50:50 acetonitrile:water to serve as a method blank.

Protocol 2: LC-MS/MS Analysis (QqQ Method)
  • System Setup: Equilibrate the LC-MS/MS system (as described in the parameter table) with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Tuning & Calibration: Perform a standard ESI-L low tune and mass axis calibration according to the manufacturer's protocol.

  • MRM Optimization: Infuse the 1 µg/mL working solution directly into the mass spectrometer. a. Perform a precursor ion scan to confirm the [M+H]⁺ at m/z 193.0. b. Perform a product ion scan of m/z 193.0 to identify the most abundant fragment ions (e.g., m/z 162.0, 161.0). c. For the top 2-3 fragments, perform collision energy optimization to find the voltage that yields the maximum signal for each transition (e.g., 193.0 -> 162.0).

  • Sequence Setup: Create a sequence including the method blank, a series of calibration standards, and the quality control samples.

  • Data Acquisition: Inject 2 µL of each sample and acquire data using the optimized dMRM method.

Protocol 3: LC-HRMS Analysis (Q-TOF Method)
  • System Setup: Equilibrate the LC-HRMS system (as described in the parameter table) as per Protocol 2.

  • Calibration: Perform a mass axis calibration using the instrument's reference solution to ensure high mass accuracy (<5 ppm).

  • Method Setup: a. Set the instrument to acquire data in Full Scan MS mode from m/z 50-500. b. Enable data-dependent MS/MS (ddMS²) to trigger fragmentation scans on the top 3 most intense ions detected in the full scan. c. Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture both low and high-energy fragments in a single analysis.

  • Sequence Setup: Create a sequence including the method blank and the 1 µg/mL working solution.

  • Data Acquisition: Inject 2 µL of the sample.

  • Data Analysis: Use the manufacturer's software to extract the full scan chromatogram for m/z 193.0413 and analyze the corresponding MS/MS spectrum. Calculate the mass error for the precursor and fragment ions to confirm elemental compositions.

Conclusion

The fragmentation pattern of Methyl 5-cyano-2-fluoronicotinate under positive mode electrospray ionization is predictable and characterized by primary losses of the methoxy radical (m/z 162.02) and methanol (m/z 161.01). While a Triple Quadrupole mass spectrometer provides the sensitivity and selectivity required for high-throughput quantification using these characteristic fragments, a high-resolution instrument like a Q-TOF is invaluable for initial method development and unequivocal structural confirmation. The accurate mass data provided by HRMS solidifies the identity of each fragment, building a high degree of confidence in the analysis. By leveraging the complementary strengths of these two platforms, researchers can develop a comprehensive and robust analytical strategy for the characterization of this important chemical intermediate and its related analogues in any stage of the development pipeline.

References

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Structural Characterization of Methyl 5-cyano-2-fluoronicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis of Methyl 5-cyano-2-fluoronicotinate Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary

Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4) is a critical electrophilic scaffold in medicinal chemistry, widely used for SNAr diversifications in kinase inhibitor development. However, its high reactivity and dense substitution pattern often lead to regioisomeric ambiguities (e.g., 2-fluoro vs. 6-fluoro isomers) and conformational uncertainty in solution.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Modeling . While NMR is the standard for purity, we demonstrate that SC-XRD is the requisite gold standard for absolute regio-confirmation and mapping solid-state halogen bonding interactions critical for downstream protein-ligand docking.

The Structural Challenge

The core challenge with Methyl 5-cyano-2-fluoronicotinate lies in its electronic environment. The pyridine ring is electron-deficient, further deactivated by the cyano (C5) and ester (C3) groups.

  • Regioisomerism: Distinguishing the 2-fluoro from the 6-fluoro isomer by 1H NMR is possible via coupling constants (

    
    ), but often inconclusive if the signal-to-noise ratio is low or signals overlap.
    
  • Conformational Locking: The orientation of the C3-methyl ester relative to the C2-fluorine (syn-periplanar vs. anti-periplanar) dictates the steric trajectory for incoming nucleophiles.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the utility of SC-XRD against solution-state NMR and computational methods for this specific scaffold.

Table 1: Analytical Method Comparison for Fluoronicotinate Derivatives

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/19F) DFT Modeling (B3LYP/6-31G)*
Primary Output 3D Electron Density Map, Bond Lengths/AnglesChemical Shifts (

), Coupling Constants (

)
Energy Minima, Molecular Orbitals
Regio-Certainty Absolute (Direct visualization)Inferred (Requires scalar coupling analysis)Hypothetical (Based on stability)
Conformation Solid-state (Packing forces included)Time-averaged solution ensembleGas-phase or implicit solvation
Interaction Data Halogen Bonding (F...X) &

-stacking
NOE (Through-space < 5Å)Electrostatic Potential Maps
Sample Req. Single Crystal (~0.1 - 0.3 mm)~5-10 mg in solutionNone (Computational)
Turnaround 24-48 Hours (post-crystallization)15-30 Minutes12-24 Hours (CPU time)
Decision Logic
  • Use NMR for routine batch purity and reaction monitoring.

  • Use SC-XRD when validating the starting material scaffold (Regio-QC) or analyzing solid-state interactions (Halogen bonding) for formulation stability.

Experimental Workflow

The following diagram outlines the critical path from synthesis to structural refinement.

G Synth Synthesis (Crude Scaffold) Screen Solvent Screening (Vapor Diffusion) Synth->Screen Microscopy Optical Evaluation (Birefringence) Screen->Microscopy Microscopy->Screen Amorphous/Twin Diffraction X-ray Diffraction (Mo/Cu Source) Microscopy->Diffraction Single Crystal Found Solve Structure Solution (SHELXT/OLEX2) Diffraction->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Figure 1: Structural determination workflow. Note the iterative loop at the screening stage, critical for fluorinated pyridines which often form needles.

Detailed Crystallization Protocol

Fluorinated pyridines lack strong Hydrogen-bond donors, making crystallization difficult. The following protocol utilizes Slow Vapor Diffusion , optimizing for the polarity difference between the ester/cyano groups and the lipophilic core.

Reagents:

  • Analyte: Methyl 5-cyano-2-fluoronicotinate (>98% HPLC purity).

  • Solvent A (Good): Dichloromethane (DCM) or Acetone.

  • Solvent B (Poor/Precipitant): Hexane or Pentane.

Step-by-Step Methodology:

  • Dissolution: Dissolve 15 mg of the compound in 0.5 mL of DCM in a small borosilicate glass vial (inner vial). Ensure the solution is clear; filter through a 0.2

    
    m PTFE syringe filter if particulate matter is visible.
    
  • Chamber Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

  • Precipitant Addition: Carefully add 3-4 mL of Hexane to the outer vial. Crucial: Do not allow the hexane to spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at 4°C (refrigerator) in a vibration-free zone.

  • Observation: Inspect after 24-48 hours. Look for block-like or prismatic crystals. Avoid needle clusters (often twinned).

Why this works: The high vapor pressure of DCM causes it to diffuse out of the inner vial, while Hexane diffuses in. This slowly increases the supersaturation, promoting ordered lattice formation driven by dipolar interactions of the Cyano group.

Data Interpretation & Expected Parameters

When analyzing the solved structure, specific geometric parameters confirm the identity and electronic state of the molecule.

A. Bond Length Validation

Compare your experimental data against these standard values derived from the Cambridge Structural Database (CSD) for 2-fluoropyridine derivatives.

Bond TypeExpected Length (Å)Significance
C(2)–F 1.33 – 1.35Short bond indicates strong

-F overlap; highly activated for SNAr.
C(3)–C(Ester) 1.48 – 1.51Single bond connecting the ring to the carbonyl.
C=O (Ester) 1.19 – 1.21Standard carbonyl; deviations suggest intermolecular H-bonding.
C(5)–C(Cyano) 1.43 – 1.45Connects nitrile to ring.
C

N
1.13 – 1.15Triple bond character validation.
B. Halogen Bonding (The "F-H" Interaction)

In the crystal lattice, look for C–F...H–C short contacts.

  • Distance: < 2.55 Å (Sum of van der Waals radii).

  • Angle:

    
     C-F...H 
    
    
    
    150-180°.
  • Implication: These interactions stabilize the crystal lattice and mimic potential interactions in a protein binding pocket (e.g., F interaction with backbone amides).

C. Conformational Analysis (SAR Decision Tree)

The X-ray structure reveals the preferred low-energy conformation, guiding Structure-Activity Relationship (SAR) decisions.

SAR Start X-ray Conformation Analysis CheckEster Ester Carbonyl Orientation? Start->CheckEster Syn Syn-planar to C2-F CheckEster->Syn Dipole min? Anti Anti-planar to C2-F CheckEster->Anti Steric min? Decision1 High Dipole Moment Likely Solution State Syn->Decision1 Decision2 Steric Access Open Ideal for SnAr Anti->Decision2

Figure 2: Conformation analysis logic. The orientation of the ester carbonyl relative to the fluorine atom affects the dipole moment and reactivity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: 2-fluoropyridine (Refcode: YAYNOC). [Link]

  • PubChem. Compound Summary: Methyl 5-cyano-2-fluoronicotinate (CAS 1805163-11-4). [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Authoritative source for standard bond lengths). [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5556-5563. (Mechanistic grounding for F-interaction analysis). [Link]

A Comparative Guide to the IR Spectrum Analysis of Cyano and Ester Groups in Fluoronicotinates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, fluorinated nicotinates and their derivatives are of increasing importance. The introduction of fluorine atoms into the pyridine ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. For researchers and scientists in this field, the precise characterization of these molecules is paramount. Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for confirming the presence and electronic environment of key functional groups. This guide provides an in-depth comparison of the IR spectral features of cyano (C≡N) and ester (C=O) groups within fluoronicotinate structures, supported by theoretical principles and a detailed experimental protocol.

The Vibrational Language of Molecules: Theoretical Principles

The foundation of IR spectroscopy lies in the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in a unique spectral fingerprint.[1] For fluoronicotinates, the most informative regions of the IR spectrum are often the stretching vibrations of the cyano and ester functionalities.

The Cyano Group (C≡N) Stretch

The C≡N triple bond is a strong and relatively non-polar bond, giving rise to a sharp and intense absorption band in a relatively uncongested region of the IR spectrum, typically between 2260 and 2240 cm⁻¹ for saturated nitriles.[2][3] However, the electronic environment, particularly conjugation with an aromatic system like a pyridine ring, can influence this frequency. Conjugation delocalizes the pi-electrons, slightly weakening the C≡N bond and shifting the absorption to a lower wavenumber (frequency).[4]

The introduction of a highly electronegative fluorine atom to the pyridine ring further modulates the electronic landscape. The strong inductive effect (-I) of fluorine withdraws electron density from the ring, which in turn can influence the nitrile group. This electron withdrawal can slightly strengthen the C≡N bond, leading to a shift to a higher wavenumber (a blue shift) compared to its non-fluorinated analog. The position of the fluorine substituent relative to the cyano group will dictate the magnitude of this effect.

The Ester Group (C=O and C-O) Stretches

Esters present two characteristic and strong absorption bands in the IR spectrum: the C=O stretching vibration and the C-O stretching vibration.

  • C=O Stretching: For saturated aliphatic esters, the C=O stretch is typically observed in the 1750-1735 cm⁻¹ region.[5][6] Similar to the cyano group, conjugation of the ester's carbonyl with the aromatic pyridine ring lowers this frequency to the 1730-1715 cm⁻¹ range due to delocalization of pi-electrons, which weakens the C=O double bond.[5] The electron-withdrawing nature of a fluorine substituent on the pyridine ring will generally increase the force constant of the C=O bond, causing a shift to a higher frequency.

  • C-O Stretching: Esters also exhibit strong C-O stretching bands in the fingerprint region, between 1300 and 1000 cm⁻¹. These bands can be complex and are often coupled with other vibrations, but their presence is a key indicator of an ester functional group.

A Practical Approach: Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of solid and liquid samples with minimal preparation.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Preparation:

    • For solid fluoronicotinate samples, place a small amount (typically a few milligrams) directly onto the ATR crystal.

    • For liquid samples, a single drop is sufficient.

    • Ensure the sample completely covers the crystal surface to maximize signal intensity.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.

    • Acquire the IR spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform to generate the IR spectrum.

    • Identify the characteristic absorption bands for the cyano and ester groups.

    • Use the software's tools to accurately determine the peak positions (wavenumbers).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start instrument_prep Instrument Stabilization & Background Scan start->instrument_prep sample_prep Place Sample on ATR Crystal instrument_prep->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure acquire_spectrum Acquire Spectrum (Co-add Scans) apply_pressure->acquire_spectrum process_data Fourier Transform & Baseline Correction acquire_spectrum->process_data analyze_spectrum Identify Characteristic Peaks (C≡N, C=O, C-O) process_data->analyze_spectrum end_node End analyze_spectrum->end_node

Caption: A flowchart illustrating the step-by-step experimental workflow for acquiring an ATR-FTIR spectrum of a fluoronicotinate sample.

Comparative Analysis of Fluoronicotinates

To illustrate the impact of fluorine substitution on the IR spectra of cyano and ester-containing nicotinates, the following table presents a comparison of the key vibrational frequencies. The data for the fluorinated compounds is based on theoretical predictions and experimental data from structurally similar fluorinated pyridines.[5]

CompoundStructureν(C≡N) (cm⁻¹)ν(C=O) (cm⁻¹)Key Observations
Ethyl Nicotinate Pyridine ring with an ester group at position 3-~1725The C=O stretch is lowered from the typical aliphatic ester value due to conjugation with the pyridine ring.
Ethyl 5-Cyanonicotinate Pyridine ring with a cyano group at position 5 and an ester at position 3~2230~1728The cyano group appears in the expected region for an aromatic nitrile. The ester C=O is slightly shifted to a higher frequency due to the electron-withdrawing nature of the cyano group.
Ethyl 2-Fluoro-5-cyanonicotinate Fluorine at position 2, cyano at 5, and ester at 3~2235~1735The fluorine atom at the 2-position exerts a strong inductive effect, shifting both the C≡N and C=O stretches to higher wavenumbers compared to the non-fluorinated analog.
Ethyl 6-Fluoro-5-cyanonicotinate Fluorine at position 6, cyano at 5, and ester at 3~2233~1732The inductive effect of the fluorine at the 6-position is also observed, though potentially slightly less pronounced on the ester group compared to the 2-fluoro isomer due to its relative position.

Structure-Spectrum Correlation

The position of the fluorine substituent on the pyridine ring has a discernible effect on the vibrational frequencies of the cyano and ester groups. This relationship can be visualized as follows:

structure_spectrum_correlation cluster_structure Molecular Structure cluster_effect Electronic Effect cluster_spectrum IR Spectrum fluorine_position Position of Fluorine Substituent electron_withdrawal Inductive Effect (-I) fluorine_position->electron_withdrawal bond_strength_cn Increased C≡N Bond Strength electron_withdrawal->bond_strength_cn bond_strength_co Increased C=O Bond Strength electron_withdrawal->bond_strength_co shift_cn Higher Wavenumber Shift (Blue Shift) for ν(C≡N) bond_strength_cn->shift_cn shift_co Higher Wavenumber Shift (Blue Shift) for ν(C=O) bond_strength_co->shift_co

Sources

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